

A Technical Guide to the Spectroscopic Profile of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromochroman-3-OL

Cat. No.: B14181587

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **7-Bromochroman-3-ol**. In the absence of publicly available experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-Bromochroman-3-ol**. These predictions are derived from analogous structures and spectroscopic theory and serve as a reference for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30	d ($J \approx 2.0$ Hz)	1H	H-6 (Aromatic)
~7.20	dd ($J \approx 8.5, 2.0$ Hz)	1H	H-8 (Aromatic)
~6.80	d ($J \approx 8.5$ Hz)	1H	H-5 (Aromatic)
~4.30	m	1H	H-3 (CH-OH)
~4.20	dd ($J \approx 11.0, 4.0$ Hz)	1H	H-4 (OCH ₂)
~4.00	dd ($J \approx 11.0, 6.0$ Hz)	1H	H-4 (OCH ₂)
~3.00	m	1H	H-2 (CH ₂)
~2.80	m	1H	H-2 (CH ₂)
~2.00	br s	1H	-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~154	C-8a (Ar-O)
~132	C-6 (Ar-CH)
~130	C-8 (Ar-CH)
~122	C-4a (Ar-C)
~118	C-5 (Ar-CH)
~116	C-7 (Ar-C-Br)
~68	C-4 (OCH ₂)
~65	C-3 (CH-OH)
~30	C-2 (CH ₂)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C ring stretches
1260-1050	Strong	C-O stretch (alcohol, ether)
~1050	Medium	C-Br stretch

Mass Spectrometry (MS)

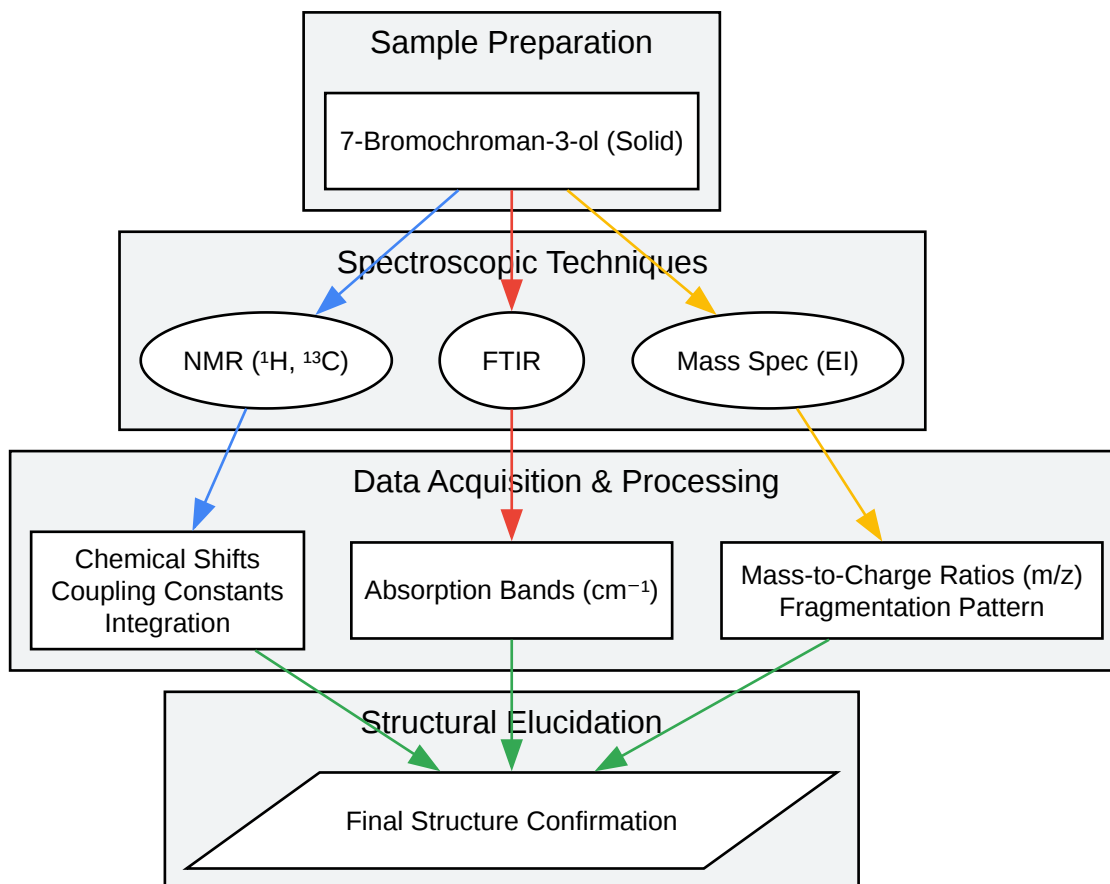
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
228/230	High	Molecular Ion [M] ⁺ (presence of Br isotopes)
210/212	Medium	[M - H ₂ O] ⁺
185/187	Medium	[M - C ₂ H ₅ O] ⁺ (cleavage of the heterocyclic ring)
171/173	High	[M - C ₃ H ₆ O] ⁺ (loss of propanol side chain)
107	Medium	[C ₇ H ₇ O] ⁺
91	High	Tropylium ion [C ₇ H ₇] ⁺

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound such as **7-Bromochroman-3-ol**.

Spectroscopic Analysis Workflow for 7-Bromochroman-3-ol



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com